

# Technical Guide: Physicochemical Properties and Synthesis of Ethyl 2-fluoro-4-methylbenzoate

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## Compound of Interest

Compound Name: Ethyl 2-fluoro-4-methylbenzoate

Cat. No.: B1362426

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This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and utility of **Ethyl 2-fluoro-4-methylbenzoate** (CAS No. 500579-61-3), a key building block in modern medicinal chemistry and organic synthesis.

## Core Physicochemical Properties

**Ethyl 2-fluoro-4-methylbenzoate** is a substituted aromatic ester. The introduction of a fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties in larger drug candidates, often enhancing metabolic stability and binding affinity. The quantitative properties of this compound are summarized below.

Property	Value	Source(s)
CAS Number	500579-61-3	[1]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> FO <sub>2</sub>	[1]
Molecular Weight	182.19 g/mol	[1]
Density	1.108 g/cm <sup>3</sup>	[1]
Predicted Boiling Point	226.2 ± 20.0 °C	[2]
Melting Point	Not available	
Solubility in Water	Low (predicted)	

## Synthesis and Experimental Protocols

The primary route to **Ethyl 2-fluoro-4-methylbenzoate** involves the synthesis of its precursor, 2-fluoro-4-methylbenzoic acid, followed by an esterification reaction. Below are detailed experimental protocols for two common methods of synthesizing the precursor acid and the subsequent esterification.

### Protocol 1: Synthesis of 2-fluoro-4-methylbenzoic acid via Grignard Reaction

This protocol is adapted from a method for synthesizing fluorinated benzoic acid derivatives.[3]

Materials:

- 2-Bromo-5-fluorotoluene
- Magnesium turnings
- Dry diethyl ether or Tetrahydrofuran (THF)
- Carbon dioxide (solid, dry ice)
- Hydrochloric acid (concentrated)

#### Procedure:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 2-Bromo-5-fluorotoluene in dry diethyl ether is added dropwise to initiate the reaction. The mixture is gently heated to maintain a steady reflux.
- **Carbonation:** Once the magnesium is consumed, the Grignard solution is cooled in an ice bath. Crushed dry ice is added portion-wise to the vigorously stirred solution.
- **Work-up and Isolation:** After the addition of dry ice is complete, the reaction mixture is allowed to warm to room temperature. A dilute solution of hydrochloric acid is added to quench the reaction and dissolve the magnesium salts. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-fluoro-4-methylbenzoic acid.
- **Purification:** The crude acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

## Protocol 2: Synthesis of 2-fluoro-4-methylbenzoic acid via Friedel-Crafts Acylation and Hydrolysis

This protocol is based on a patented method for producing isomers of fluoromethylbenzoic acid.<sup>[4]</sup>

#### Materials:

- m-Fluorotoluene
- Trichloroacetyl chloride
- Anhydrous aluminum trichloride (Lewis acid catalyst)
- Sodium hydroxide solution (e.g., 30%)
- Concentrated hydrochloric acid

#### Procedure:

- **Friedel-Crafts Acylation:** m-Fluorotoluene and trichloroacetyl chloride are dissolved in a suitable solvent. Anhydrous aluminum trichloride is added portion-wise as a catalyst, and the reaction proceeds to form ortho and para isomers of the corresponding ketone.
- **Hydrolysis:** The resulting mixture of isomers is then hydrolyzed under alkaline conditions by adding a sodium hydroxide solution.
- **Acidification and Isolation:** The hydrolyzed mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 4-fluoro-2-methylbenzoic acid and 2-fluoro-4-methylbenzoic acid isomers.
- **Purification and Separation:** The target isomer, 2-fluoro-4-methylbenzoic acid, is separated from the mixture via recrystallization.

## Protocol 3: Fischer Esterification to Ethyl 2-fluoro-4-methylbenzoate

This is a general, widely-used protocol for ester synthesis from a carboxylic acid and an alcohol.<sup>[5][6][7]</sup>

#### Materials:

- 2-fluoro-4-methylbenzoic acid
- Absolute ethanol (in excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Ethyl acetate

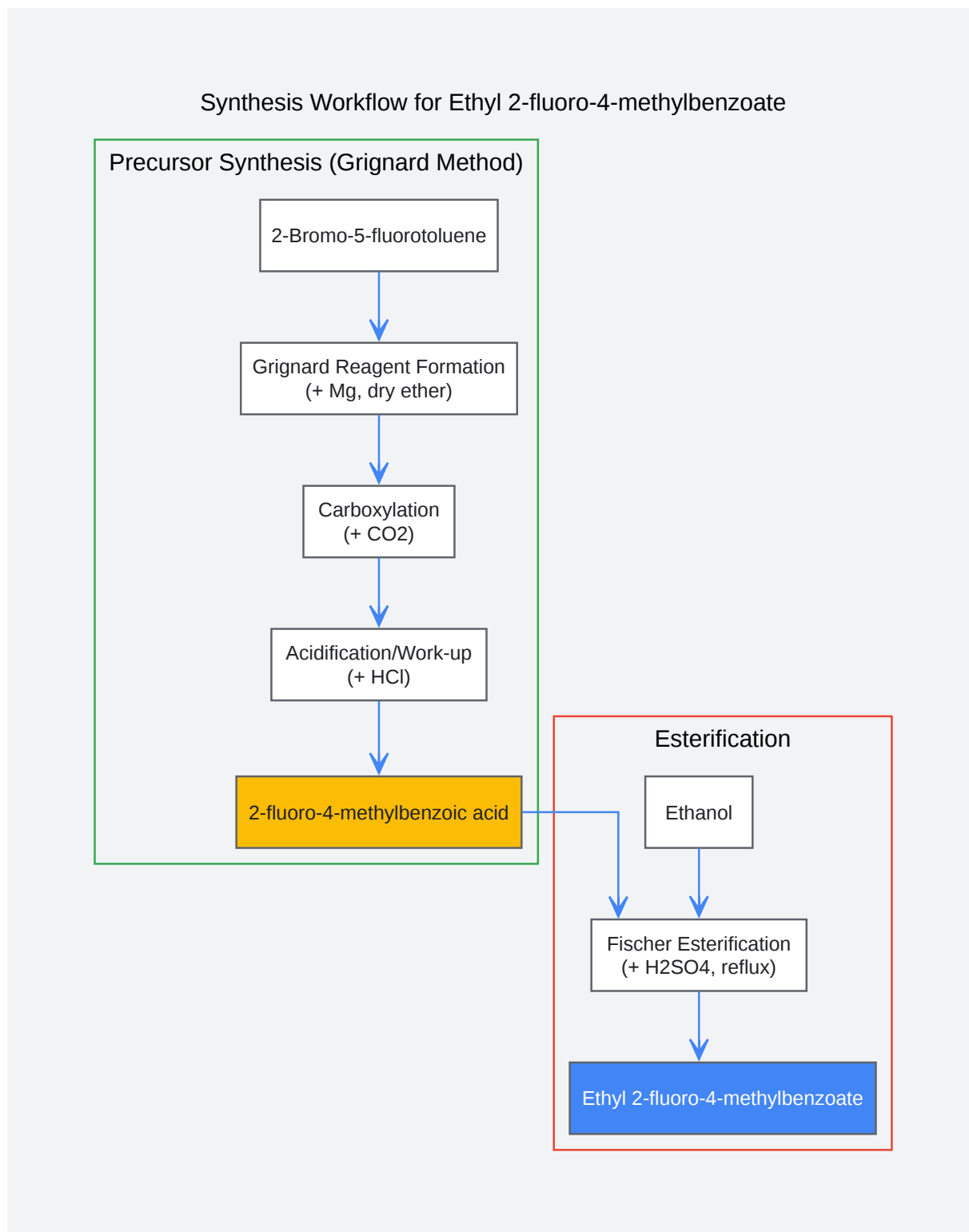
#### Procedure:

- **Reaction Setup:** To a solution of 2-fluoro-4-methylbenzoic acid in an excess of absolute ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.
- **Reflux:** The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
- **Drying and Isolation:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude **Ethyl 2-fluoro-4-methylbenzoate**.
- **Purification:** The crude ester can be further purified by vacuum distillation.

## Visualized Workflows and Relationships

### Synthesis Workflow

The following diagram illustrates the multi-step synthesis of **Ethyl 2-fluoro-4-methylbenzoate**, starting from 2-Bromo-5-fluorotoluene.

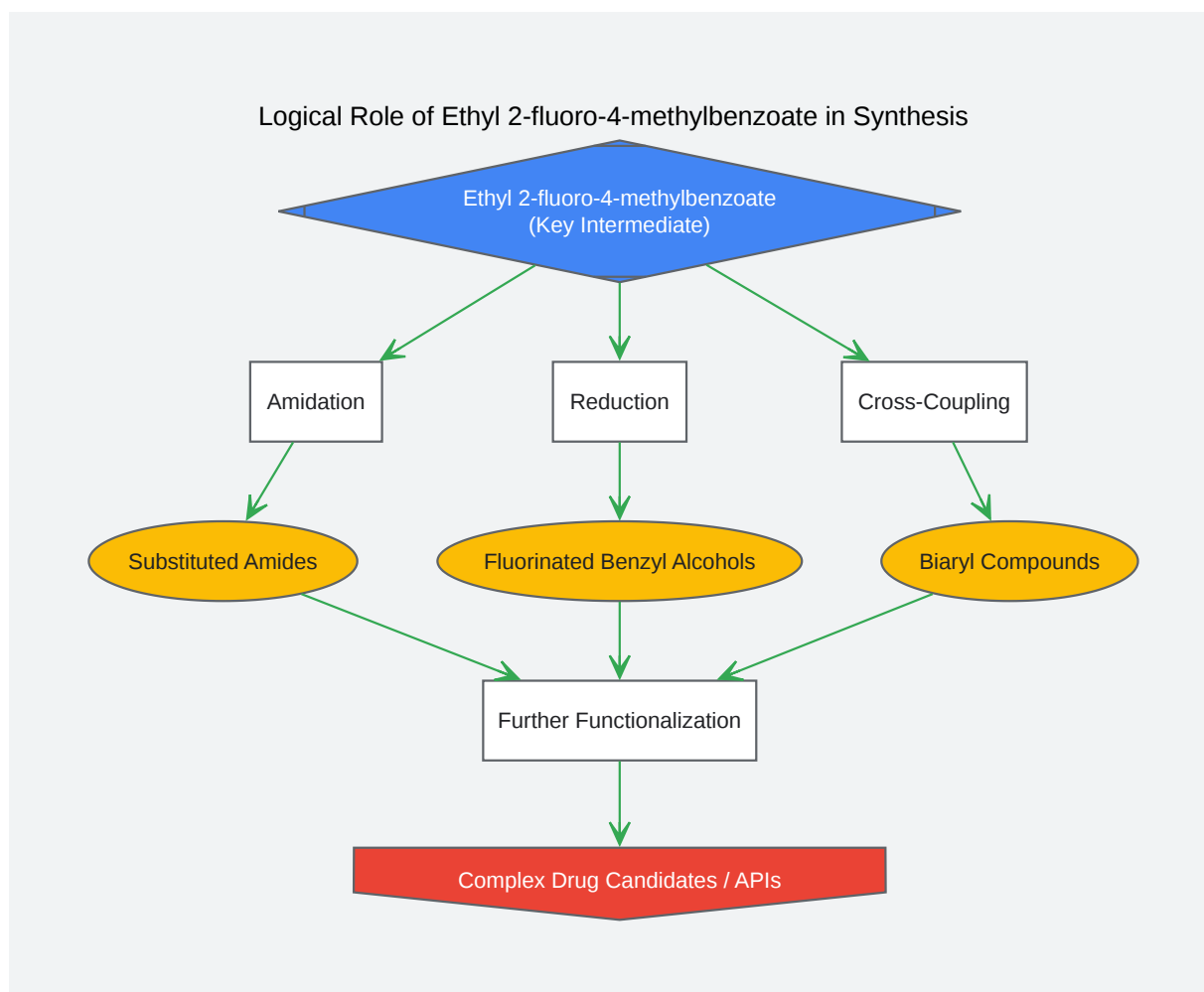


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Caption: Synthesis of **Ethyl 2-fluoro-4-methylbenzoate**.

## Role as a Synthetic Intermediate

**Ethyl 2-fluoro-4-methylbenzoate** is not typically a final drug product but serves as a crucial intermediate. Its value lies in its structure, which can be modified to create more complex molecules with potential therapeutic applications.



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